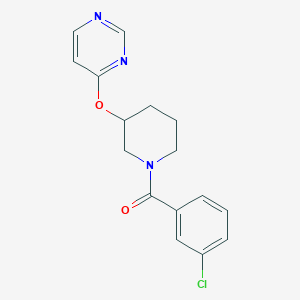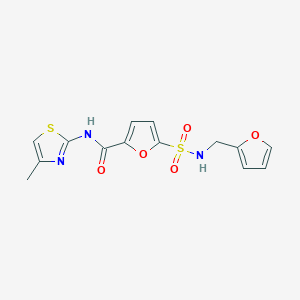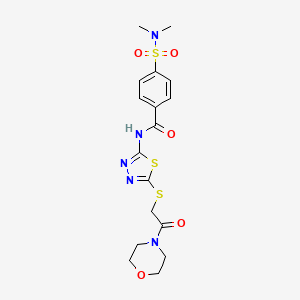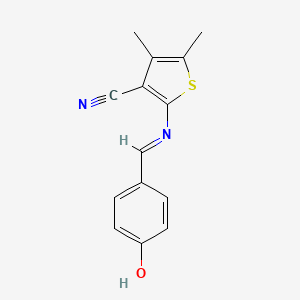
(3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
A study on the disposition of a dipeptidyl peptidase IV inhibitor, which shares structural similarities with "(3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone," revealed insights into its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. The study found that the compound is eliminated primarily through metabolism and renal clearance, with major metabolic pathways including hydroxylation, amide hydrolysis, and N-dealkylation (Sharma et al., 2012).
Formulation Development
Research on developing a precipitation-resistant solution formulation aimed at increasing in vivo exposure of a poorly water-soluble compound, which is related to "this compound," highlighted the challenges of formulating such compounds for early toxicology and clinical studies. The study indicated that solubilized, precipitation-resistant formulations could achieve higher plasma concentrations and improve dose proportionality (Burton et al., 2012).
Antimicrobial and Anticancer Activity
A series of novel pyrazole derivatives, including "this compound," were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds demonstrated potent activity against a range of bacterial strains and cancer cell lines, indicating their potential as therapeutic agents (Hafez et al., 2016).
Molecular Docking and Structural Analysis
Studies involving molecular docking and structural analysis have provided insights into the interaction mechanisms of compounds similar to "this compound" with biological targets. These studies help in understanding the binding affinity and specificity of such compounds towards enzymes or receptors, which is crucial for drug design and development processes (Lakshminarayana et al., 2018).
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-4-1-3-12(9-13)16(21)20-8-2-5-14(10-20)22-15-6-7-18-11-19-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWIPNABVZJYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2955128.png)

![N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2955130.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2955132.png)
![Tert-butyl 9-cyano-6,8-dioxo-3,4-dihydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B2955133.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2955135.png)
![N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2955138.png)




![N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2955144.png)
![2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2955147.png)
